2-(4-Methoxyphenyl)thiomorpholin-3-one
Description
2-(4-Methoxyphenyl)thiomorpholin-3-one is a sulfur-containing heterocyclic compound featuring a thiomorpholin-3-one core substituted with a 4-methoxyphenyl group at the 2-position. Thiomorpholinones are structurally analogous to morpholinones but incorporate a sulfur atom in place of oxygen, which can influence electronic properties, solubility, and reactivity. The 4-methoxyphenyl substituent is an electron-donating group that enhances conjugation and may modulate photophysical or pharmacological behavior. While explicit data on this compound’s synthesis or applications are absent in the provided evidence, insights can be inferred from structurally related compounds discussed in the literature .
Properties
IUPAC Name |
2-(4-methoxyphenyl)thiomorpholin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2S/c1-14-9-4-2-8(3-5-9)10-11(13)12-6-7-15-10/h2-5,10H,6-7H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHLKRYQVMUSOSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2C(=O)NCCS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)thiomorpholin-3-one can be achieved through several methods. One common approach involves the reaction of 4-methoxyphenyl isothiocyanate with morpholine in the presence of a base, followed by cyclization to form the thiomorpholine ring. The reaction conditions typically involve the use of an inert solvent, such as dichloromethane, and a base like potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, microwave-assisted synthesis has been explored to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxyphenyl)thiomorpholin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of thiols.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group, where nucleophiles like amines or thiols replace the methoxy group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Amino derivatives, thiol derivatives.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(4-Methoxyphenyl)thiomorpholin-3-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibition of cancer cell growth. The exact molecular pathways involved depend on the specific enzyme targets and the biological context .
Comparison with Similar Compounds
Substituent Effects on Photophysical Properties
Evidence from fluorescence studies highlights the role of substituents in modulating emission behavior. For example, compounds bearing 4-methoxyphenyl groups at strategic positions (e.g., 2- or 4-positions of quinazoline derivatives) exhibit enhanced emission intensity due to π-electron delocalization. Key findings include:
- Compound 5d : Features a 4-(4-fluorophenyl) group and a 2-(4-methoxyphenyl) substituent. This combination resulted in the highest emission intensity (λem ≈ 480–495 nm) and a slight redshift compared to analogs, attributed to resonance-donating and electron-donating effects .
- Compound 5g : Contains 4-methoxyphenyl groups at both 2- and 4-positions. Despite strong electron donation, its emission intensity was lower than 5d , suggesting that substituent position and synergy with other groups (e.g., fluorine) are critical .
- Compounds 5a–c : Substituted with 4-fluorophenyl at the 4-position, these showed reduced emission intensity (5c > 5b > 5a) and peak broadening, likely due to weaker electron donation compared to methoxy groups .
Table 1: Fluorescence Properties of Selected Compounds
| Compound | Substituent(s) | Emission Intensity Trend | Stokes Shift | Key Feature |
|---|---|---|---|---|
| 5d | 2-(4-MeOPh), 4-(4-FPh) | Highest | Large | Optimal resonance/redshift |
| 5g | 2,4-di(4-MeOPh) | High | Large | Strong electron donation |
| 5a | 4-(4-FPh) | Low | Moderate | Broadening, shoulder at 404 nm |
| 6d/7d | But-3-yn-1-ol/2-furanyl | Lowest | Large | Reduced conjugation efficiency |
Note: λex = 355 nm in CH2Cl2; MeOPh = methoxyphenyl, FPh = fluorophenyl .
Structural Analogs in Pharmaceutical Contexts
lists compounds with 4-methoxyphenyl groups in different scaffolds, such as (2RS)-1-(4-methoxyphenyl)propan-2-amine (Compound G) and 1-(3-amino-4-hydroxyphenyl)-2-[[2-(4-methoxy-phenyl)-1-methylethyl]amino]ethanol (Compound A). While these lack the thiomorpholinone core, they highlight:
- Substituent Position: The placement of 4-methoxyphenyl in amines or ethanol derivatives impacts basicity, solubility, and receptor interactions. For instance, Compound A’s relative response factor (1.75%) exceeds that of Compound G (1.00%), suggesting steric or electronic advantages in its structure .
- Pharmacological Potential: Though direct data on 2-(4-Methoxyphenyl)thiomorpholin-3-one are lacking, the prevalence of 4-methoxyphenyl in drug-related compounds (e.g., drospirenone impurities in ) underscores its relevance in medicinal chemistry .
Comparison with Sulfur-Containing Heterocycles
Compounds like 2-furanyl () and thiophen-2-yl () derivatives exhibit distinct electronic profiles compared to thiomorpholinones. For example:
- Thiophene vs. Thiomorpholinone: Thiophene’s aromaticity confers rigidity and planarity, whereas the thiomorpholinone ring’s saturated structure may enhance solubility and metabolic stability.
- Fluorinated Analogs: describes fluorinated chromenones and pyrazolopyrimidines.
Biological Activity
Overview
2-(4-Methoxyphenyl)thiomorpholin-3-one is a thiomorpholine derivative characterized by the presence of a methoxyphenyl group. Its molecular formula is C11H13NO2S. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Research indicates its potential as an enzyme inhibitor and its applications in anti-inflammatory and anticancer therapies.
The synthesis of this compound typically involves the reaction of 4-methoxyphenyl isothiocyanate with morpholine, followed by cyclization. Common reaction conditions include the use of solvents like dichloromethane and bases such as potassium carbonate. The compound can undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution, leading to products such as sulfoxides and thiols.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes. By binding to the active sites of these enzymes, it can block their activity, which may lead to reduced inflammation or inhibited cancer cell proliferation. The exact molecular pathways involved depend on the targeted enzymes and the biological context .
Anticancer Activity
Research has highlighted the compound's potential as an anticancer agent. In vitro studies have demonstrated significant cytotoxic effects against various cancer cell lines, including leukemia (CCRF-CEM), melanoma (MDA-MB-435), and breast cancer (T-47D). For instance, one study reported a mean GI50 value of 2.09 µM against multiple leukemia cell lines, indicating substantial potency compared to standard anticancer drugs .
Table 1: Anticancer Activity of this compound
| Cell Line | GI50 Value (µM) | % Inhibition |
|---|---|---|
| CCRF-CEM | 2.09 | High |
| MDA-MB-435 | 6.82 | 90.47% |
| T-47D | 1.95 | 84.32% |
Anti-inflammatory Properties
In addition to its anticancer properties, this compound has been investigated for its anti-inflammatory effects. It has shown promise in reducing inflammatory markers in various experimental models, suggesting a potential therapeutic role in diseases characterized by inflammation.
Case Studies
Several studies have focused on the biological activity of thiomorpholine derivatives similar to this compound:
- Enzyme Inhibition : A study explored various derivatives for their ability to inhibit telomerase activity in cancer cells. Compounds with similar structures exhibited significant inhibition rates, suggesting that modifications to the thiomorpholine framework can enhance biological efficacy .
- Cytotoxicity Profiling : Another research effort involved screening a series of thiomorpholine derivatives against a panel of cancer cell lines at the National Cancer Institute (NCI). The results indicated that certain modifications led to enhanced cytotoxicity, with some compounds achieving sub-micromolar IC50 values against prostate and colon cancer cell lines .
Comparison with Similar Compounds
Table 2: Comparison of Biological Activities
| Compound | Structure Features | Anticancer Activity |
|---|---|---|
| This compound | Methoxy group + thiomorpholine | Significant cytotoxicity |
| 2-Phenylthiomorpholin-3-one | Lacks methoxy group | Moderate activity |
| Thiomorpholine-3,5-dione | Dione structure | Limited activity |
The unique combination of the methoxy group and the thiomorpholine ring in this compound enhances its solubility and bioavailability compared to similar compounds, contributing to its distinct biological activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
